![molecular formula C16H14FNO3 B11111984 N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B11111984.png)
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a fluorophenoxy group through an acetamide linkage. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of 3-acetylphenylamine with 4-fluorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(4-fluorophenoxy)benzamide
- N-(3-acetylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(4-bromophenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14FNO3
- Molar Mass : Approximately 317.34 g/mol
- Structural Features : The compound contains an acetylphenyl group and a fluorophenoxy moiety, which contribute to its unique chemical properties and biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator, impacting bacterial growth and survival.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has a favorable MIC against certain Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. This effect may be attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The acetyl group may enhance binding affinity to enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The fluorophenoxy moiety might interact with receptors that regulate inflammatory responses, leading to decreased inflammation and pain perception.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Klebsiella pneumoniae. The results demonstrated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant strains .
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
---|---|---|
Klebsiella pneumoniae | 32 | Metronidazole (64 µg/mL) |
Staphylococcus aureus | 16 | Penicillin (32 µg/mL) |
Study 2: Anti-inflammatory Activity
In a separate investigation, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in vitro. The findings indicated a dose-dependent reduction in cytokine levels, highlighting its potential role as an anti-inflammatory agent .
Properties
Molecular Formula |
C16H14FNO3 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
SSQBADWLRFVYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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